molecular formula C7H6N2O5 B1494340 4,6-Dinitro-2-methylphenol-3,5-D2 CAS No. 93951-76-9

4,6-Dinitro-2-methylphenol-3,5-D2

Cat. No.: B1494340
CAS No.: 93951-76-9
M. Wt: 200.15 g/mol
InChI Key: ZXVONLUNISGICL-PBNXXWCMSA-N
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Description

4,6-Dinitro-2-methylphenol-3,5-D2 is a deuterated derivative of 2-methyl-4,6-dinitrophenol. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 3 and 5 positions on the phenol ring. It is known for its applications in various scientific research fields due to its unique properties .

Biochemical Analysis

Biochemical Properties

Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in oxidative phosphorylation, where it acts as an uncoupler. This interaction disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production . Additionally, Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- interacts with proteins involved in cellular respiration, further affecting energy metabolism.

Cellular Effects

Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, the compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This inhibition can result in changes in gene expression patterns, affecting cellular growth and differentiation.

Molecular Mechanism

The molecular mechanism of action of Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- involves its binding interactions with biomolecules. The compound binds to specific sites on enzymes, leading to their inhibition or activation. For example, it binds to the active site of ATP synthase, inhibiting its activity and reducing ATP production . Additionally, Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- has been shown to cause persistent changes in cellular function, including alterations in metabolic pathways and gene expression profiles.

Dosage Effects in Animal Models

The effects of Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- vary with different dosages in animal models. At low doses, the compound can induce mild metabolic changes without causing significant toxicity . At higher doses, it can lead to severe toxic effects, including oxidative stress, mitochondrial dysfunction, and cell death. Threshold effects have been observed, where a specific dosage range results in a marked increase in adverse effects.

Metabolic Pathways

Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome c oxidase and NADH dehydrogenase, affecting the electron transport chain and oxidative phosphorylation . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound can accumulate in specific cellular compartments, such as mitochondria, where it exerts its effects on energy metabolism.

Subcellular Localization

The subcellular localization of Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- is crucial for its activity and function. The compound is primarily localized in the mitochondria, where it affects oxidative phosphorylation and ATP production . Targeting signals and post-translational modifications may direct Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- to specific compartments or organelles, influencing its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dinitro-2-methylphenol-3,5-D2 typically involves the nitration of 2-methylphenol (o-cresol) followed by deuteration. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the 4 and 6 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

4,6-Dinitro-2-methylphenol-3,5-D2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dinitro-2-methylphenol-3,5-D2 has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in various analytical techniques.

    Biology: Employed in studies involving enzyme kinetics and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dinitro-2-methylphenol-3,5-D2 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct isotopic properties. This makes it particularly valuable in research applications where isotopic labeling is required .

Properties

IUPAC Name

3,5-dideuterio-2-methyl-4,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14/h2-3,10H,1H3/i2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVONLUNISGICL-PBNXXWCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[N+](=O)[O-])O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-76-9
Record name Phen-3,5-d2-ol, 2-methyl-4,6-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 93951-76-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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